3-(4-Methoxybenzyloxy)-1,2-propanediol
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Overview
Description
3-(4-Methoxybenzyloxy)-1,2-propanediol: is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . This compound is also known by its CAS number 13807-95-9 . It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with a p-methoxybenzyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar synthetic routes as mentioned above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The p-methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Methoxybenzyloxy)-1,2-propanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Propanediol, 3-methoxy-: This compound has a similar structure but lacks the p-methoxybenzyloxy group.
3-(2-Methoxyphenoxy)-1,2-propanediol: This compound has a methoxyphenoxy group instead of a p-methoxybenzyloxy group.
Uniqueness: 3-(4-Methoxybenzyloxy)-1,2-propanediol is unique due to the presence of the p-methoxybenzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
CAS No. |
13807-95-9 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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